2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Fusion with Phthalazine Moiety: The triazole ring is then fused with a phthalazine moiety through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation (H2/Pd-C) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield alcohols or ketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of advanced materials, such as catalysts and sensors.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The compound’s effects are mediated through pathways such as apoptosis induction, cell cycle arrest, and inhibition of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share the triazole ring and have similar pharmacological activities, such as anticancer and antimicrobial properties.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring and exhibit antibacterial and antiviral activities.
Triazolo[4,3-a]quinoxaline Derivatives: These compounds are known for their antiviral and antimicrobial properties.
Uniqueness
The uniqueness of 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which confer a broad range of chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-15-9-10-18(12-21(15)32(30,31)25-14-17-6-5-11-24-13-17)22-26-27-23-20-8-4-3-7-19(20)16(2)28-29(22)23/h3-13,25H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFFKIGHJLUSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)NCC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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